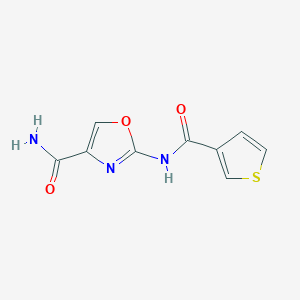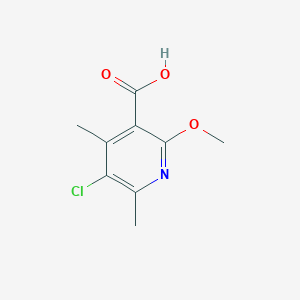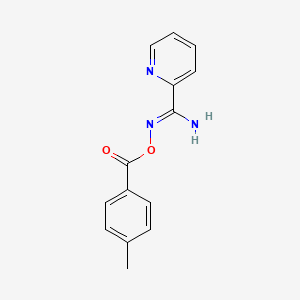![molecular formula C22H24ClN3O3S2 B2547542 (Z)-N-(6-chloro-3-méthylbenzo[d]thiazol-2(3H)-ylidène)-4-((3,5-diméthylpipéridin-1-yl)sulfonyl)benzamide CAS No. 393835-18-2](/img/structure/B2547542.png)
(Z)-N-(6-chloro-3-méthylbenzo[d]thiazol-2(3H)-ylidène)-4-((3,5-diméthylpipéridin-1-yl)sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H24ClN3O3S2 and its molecular weight is 478.02. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique du composé (Z)-N-(6-chloro-3-méthylbenzo[d]thiazol-2(3H)-ylidène)-4-((3,5-diméthylpipéridin-1-yl)sulfonyl)benzamide, également connu sous le nom de N-[(2Z)-6-chloro-3-méthyl-2,3-dihydro-1,3-benzothiazol-2-ylidène]-4-[(3,5-diméthylpipéridin-1-yl)sulfonyl]benzamide.
Activité antibactérienne
Ce composé a montré un potentiel significatif dans la recherche antibactérienne. Sa structure lui permet d’interagir avec les parois cellulaires bactériennes, perturbant leur intégrité et conduisant à la mort cellulaire. Des études ont démontré son efficacité contre une variété de souches bactériennes, ce qui en fait un candidat prometteur pour le développement de nouveaux agents antibactériens .
Cytotoxicité en recherche sur le cancer
Le composé a été évalué pour ses effets cytotoxiques sur les cellules cancéreuses. Il a montré des résultats prometteurs dans l’inhibition de la croissance de diverses lignées de cellules cancéreuses, y compris les cellules MCF-7 (cancer du sein) et HeLa (cancer du col de l’utérus). Cela en fait un composé précieux pour la poursuite de la recherche en thérapeutique anticancéreuse .
Propriétés photophysiques
La recherche a exploré les propriétés photophysiques de ce composé, en particulier ses caractéristiques de fluorescence. Il présente une double fluorescence due au transfert de proton intramoléculaire à l’état excité (ESIPT), ce qui est utile dans le développement de sondes fluorescentes et de capteurs pour l’imagerie biologique .
Applications électrochimiques
Les propriétés électrochimiques du composé ont été étudiées pour des applications potentielles dans les capteurs et dispositifs électrochimiques. Sa stabilité et sa réactivité le rendent adapté à la détection de divers analytes dans des échantillons environnementaux et cliniques .
Stabilité thermique
La stabilité thermique de ce composé a été étudiée, révélant son utilisation potentielle dans des applications à haute température. Sa stabilité sous stress thermique en fait un candidat pour la recherche en science des matériaux, en particulier dans le développement de matériaux résistants à la chaleur .
Développement de médicaments
Compte tenu de ses activités biologiques, ce composé est étudié comme un composé principal dans le développement de médicaments. Sa structure peut être modifiée pour améliorer son efficacité et réduire sa toxicité, ce qui en fait un échafaudage polyvalent pour le développement de nouveaux agents thérapeutiques .
Sondes moléculaires
La structure et les propriétés uniques du composé le rendent adapté à une utilisation comme sonde moléculaire dans les dosages biochimiques. Il peut être utilisé pour étudier les activités enzymatiques, les interactions protéiques et d’autres processus biochimiques, fournissant des informations précieuses sur les mécanismes cellulaires .
Science des matériaux
En science des matériaux, ce composé est étudié pour son utilisation potentielle dans le développement de nouveaux matériaux aux propriétés spécifiques, telles que la conductivité, la fluorescence et la stabilité thermique. Sa polyvalence en fait un composant précieux dans la conception de matériaux avancés .
Ces applications mettent en évidence le potentiel diversifié du this compound dans divers domaines de la recherche scientifique.
Propriétés
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S2/c1-14-10-15(2)13-26(12-14)31(28,29)18-7-4-16(5-8-18)21(27)24-22-25(3)19-9-6-17(23)11-20(19)30-22/h4-9,11,14-15H,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFLIWDNRCUDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]-1-[5-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B2547459.png)
![2-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2547461.png)
![(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2547462.png)
![Tert-butyl 4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate](/img/structure/B2547463.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2547468.png)
![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2547469.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2547471.png)
![6-Tert-butyl-2-[1-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2547472.png)



![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2547479.png)
![2-Chloro-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2547480.png)
